3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate), also known as WZB117, is a small molecule that has gained significant attention in scientific research for its inhibitory effects on glucose transporters, particularly glucose transporter 1 (GLUT1) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This compound exhibits promising potential as a tool for investigating glucose metabolism and exploring potential therapeutic strategies for diseases characterized by dysregulated glucose uptake. While initial studies focused on its anticancer properties, research has expanded to encompass its application in various other areas, including metabolic disorders and parasitic infections.
WZB117 is a synthetic small molecule identified as an inhibitor of glucose transporter 1, commonly referred to as GLUT1. This compound has garnered attention due to its potential as an anticancer agent by targeting glucose metabolism in various cancer cell lines. The molecular weight of WZB117 is approximately 368.31 Da, and it has been shown to possess significant inhibitory activity against GLUT1, leading to reduced glucose uptake in cells that express this transporter.
WZB117 is classified as a glucose transporter inhibitor and specifically targets the GLUT1 protein, which facilitates glucose transport across cell membranes. This compound is structurally related to WZB115, with enhanced potency against cancer cell growth. Its development is rooted in the need for effective therapeutic agents that can disrupt the metabolic pathways of cancer cells by limiting their glucose supply.
The synthesis of WZB117 involves multiple steps, typically starting from simpler organic compounds. While specific synthetic pathways are not detailed in all sources, it is noted that the compound can be prepared using established organic synthesis techniques, often involving the formation of key functional groups that contribute to its inhibitory activity against GLUT1. The synthesis process includes:
WZB117's molecular structure has been characterized using various analytical techniques. It features a unique arrangement of functional groups that facilitate its binding to GLUT1. The compound's structure allows it to occupy critical binding sites within the transporter, effectively inhibiting glucose transport.
WZB117 undergoes specific chemical interactions during its mechanism of action. The primary reactions involve:
The mechanism by which WZB117 exerts its effects on cancer cells involves several key processes:
WZB117 exhibits several notable physical and chemical properties:
WZB117 has significant applications in scientific research, particularly in oncology:
The Warburg effect describes the metabolic adaptation in cancer cells that favors aerobic glycolysis over oxidative phosphorylation for energy production, even under oxygen-sufficient conditions. This reprogramming enables rapid ATP generation and provides biosynthetic intermediates (e.g., nucleotides, lipids) essential for tumor growth [3] [7]. Key characteristics include:
Table 1: Metabolic Pathways in Normal vs. Cancer Cells
Pathway | Normal Cells | Cancer Cells (Warburg Effect) |
---|---|---|
Primary Energy | Oxidative phosphorylation (90% ATP) | Aerobic glycolysis (60–70% ATP) |
Glucose Fate | Pyruvate to mitochondria for TCA cycle | Pyruvate to lactate |
ATP Yield | 36 ATP/glucose molecule | 4 ATP/glucose molecule |
Byproducts | CO₂ | Lactate, protons (acidosis) |
GLUT1 (SLC2A1), a high-affinity facilitative glucose transporter, is the dominant conduit for glucose influx in malignancies. Its overexpression correlates with poor prognosis, metastasis, and therapeutic resistance [4] [8] [10]:
Table 2: GLUT1 Expression Across Human Cancers
Tumor Type | GLUT1 Positivity Rate | Localization |
---|---|---|
Cervical SCC | 42% | Membrane |
Prostate Adenocarcinoma | 47% | Cytoplasmic |
Glioblastoma | 18.6% | Membrane |
Breast Adenocarcinoma | 5% | Cytoplasmic |
Lymphoma | 0% | Absent |
GLUT1 inhibition offers a multipronged anticancer strategy:
Table 3: GLUT1 vs. Other Glucose Transporters in Cancer
Transporter | Affinity for Glucose | Key Cancers | Inhibition by WZB117 |
---|---|---|---|
GLUT1 | High (Km = 3–7 mM) | Lung, breast, glioblastoma | Yes (Ki = 6 μM) |
GLUT3 | Highest (Km = 1–2 mM) | Glioblastoma, NSCLC | Weak |
GLUT4 | High (Km = 5 mM) | Rare in cancer | Potent (IC₅₀ = 2.5 μM) |
GLUT12 | Moderate | Breast, prostate | Not studied |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7